REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:14][CH:15]([CH3:17])[CH3:16])[C:11]=1[O:12][CH3:13])[C:5]([O:7]C)=[O:6]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:14][CH:15]([CH3:17])[CH3:16])[C:11]=1[O:12][CH3:13])[C:5]([OH:7])=[O:6]
|
Name
|
methyl 3-chloro-5-isopropoxy-4-methoxybenzoate
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OC)C=C(C1OC)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise until a solution
|
Type
|
CUSTOM
|
Details
|
formed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(C1OC)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.93 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |